molecular formula C22H24N2O3S2 B2625906 ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 536702-08-6

ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2625906
CAS No.: 536702-08-6
M. Wt: 428.57
InChI Key: NPWXOTQMVAHVFL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of indole, thiophene, and ester functional groups. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of the indole moiety, in particular, is notable for its biological activity and prevalence in natural products and pharmaceuticals.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Indole Derivative: The synthesis begins with the preparation of the 2-methyl-1H-indole-3-thiol. This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with acetone in the presence of an acid catalyst.

    Thioether Formation: The indole thiol is then reacted with 2-bromo-2-methylpropanoic acid to form the thioether linkage.

    Amide Bond Formation: The resulting thioether is coupled with ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of indole-2,3-dione derivatives.

    Reduction: The compound can be reduced at the ester or amide functionalities using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its indole and thiophene moieties are of particular interest for the development of new organic materials and catalysts.

Biology

Biologically, the compound’s indole structure is significant due to its presence in many bioactive molecules. It is investigated for its potential as an anti-cancer agent, given the known activity of indole derivatives in inhibiting cancer cell growth.

Medicine

In medicine, ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is explored for its potential therapeutic effects. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the indole and thiophene rings.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1H-indole-3-thiol: Shares the indole-thiol structure but lacks the thiophene and ester functionalities.

    Ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Contains the thiophene and ester groups but lacks the indole moiety.

    N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with different substituents.

Uniqueness

Ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of indole, thiophene, and ester groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

ethyl 2-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S2/c1-4-27-22(26)18-15-9-7-11-17(15)29-21(18)24-20(25)13(3)28-19-12(2)23-16-10-6-5-8-14(16)19/h5-6,8,10,13,23H,4,7,9,11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWXOTQMVAHVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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